N-(3-methylphenyl)-2-pyrazinecarboxamide
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anti-Tubercular Agents
“N-(3-methylphenyl)pyrazine-2-carboxamide” and its derivatives have been used in the design and synthesis of potent anti-tubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . For instance, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .
Antimycobacterial Evaluation
Substituted N-Phenylpyrazine-2-carboxamides, including “N-(3-methylphenyl)pyrazine-2-carboxamide”, have been synthesized and evaluated for their antimycobacterial activity . Some of these compounds have shown interesting in vitro antimycobacterial activity .
Treatment of Drug-Resistant Tuberculosis
The analogues of pyrazine and pyrazinamide, including “N-(3-methylphenyl)pyrazine-2-carboxamide”, can exhibit higher anti-TB activity against MTB . They are recommended for isoniazid-resistant and rifampicin susceptible tuberculosis for six months .
Inhibition of Photosynthesis
Some derivatives of “N-(3-methylphenyl)pyrazine-2-carboxamide” have been found to inhibit photosynthesis in spinach chloroplasts .
Antioxidants
Pyrazine derivatives, including “N-(3-methylphenyl)pyrazine-2-carboxamide”, have been used as antioxidants .
Anti-Auxin Behaviour
A simple pyrazine compound, 3-amino-6-chloro-pyrazine-6-carboxylic acid, has shown anti-auxin behaviour . This suggests that “N-(3-methylphenyl)pyrazine-2-carboxamide” and its derivatives may also exhibit similar properties.
Mechanism of Action
Target of Action
N-(3-methylphenyl)pyrazine-2-carboxamide, also known as N-(3-methylphenyl)-2-pyrazinecarboxamide or Pyrazine-2-carboxylic acid m-tolylamide, primarily targets Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a major global health concern.
Mode of Action
It has been found to exhibit significant in vitro antimycobacterial activity . The compound interacts with the bacterium, leading to changes that inhibit its growth and proliferation .
Biochemical Pathways
The downstream effects of this interference include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The compound’s lipophilicity is a key factor related to its cell transmembrane transport and other biological processes . This suggests that the compound may have good bioavailability.
Result of Action
The result of N-(3-methylphenyl)pyrazine-2-carboxamide’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This makes the compound a potential candidate for the treatment of tuberculosis .
Action Environment
The action, efficacy, and stability of N-(3-methylphenyl)pyrazine-2-carboxamide can be influenced by various environmental factors. For example, the compound’s antimycobacterial activity can be affected by the pH of the environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methylphenyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-3-2-4-10(7-9)15-12(16)11-8-13-5-6-14-11/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWRZMFQNLKJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329665 | |
Record name | N-(3-methylphenyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
353783-37-6 | |
Record name | N-(3-methylphenyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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